molecular formula C12H18ClNO B587201 2,3-Dimethylmethcathinone hydrochloride CAS No. 1797981-99-7

2,3-Dimethylmethcathinone hydrochloride

Cat. No.: B587201
CAS No.: 1797981-99-7
M. Wt: 227.73 g/mol
InChI Key: PMNLQHGIZPYGAB-UHFFFAOYSA-N
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Description

2,3-Dimethylmethcathinone (hydrochloride) is a synthetic compound that belongs to the class of cathinones, which are structurally related to amphetamines and phenethylamines. This compound is known for its potential psychoactive properties and is often considered a designer drug. It is structurally related to 4-methylmethcathinone, a compound that has been identified in products sold as bath salts and plant food .

Preparation Methods

The synthesis of 2,3-Dimethylmethcathinone (hydrochloride) typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylphenylacetone and methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Formation of the Intermediate: The intermediate product is then subjected to a hydrochloric acid treatment to form the hydrochloride salt of 2,3-Dimethylmethcathinone.

    Purification: The final product is purified using recrystallization techniques to obtain a crystalline solid.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3-Dimethylmethcathinone (hydrochloride) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dimethylmethcathinone (hydrochloride) has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cathinones in forensic and toxicological studies.

    Biology: Research on its biological effects helps in understanding the pharmacological and toxicological properties of synthetic cathinones.

    Medicine: Although not approved for medical use, studies on its effects can provide insights into the potential therapeutic applications and risks associated with synthetic cathinones.

    Industry: It is used in the development of analytical methods and tools for the detection and analysis of synthetic drugs.

Mechanism of Action

The mechanism of action of 2,3-Dimethylmethcathinone (hydrochloride) involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and heightened alertness. The molecular targets and pathways involved include the inhibition of monoamine transporters, which results in increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

2,3-Dimethylmethcathinone (hydrochloride) is structurally similar to other cathinones such as:

    4-Methylmethcathinone: Known for its psychoactive properties and use in products sold as bath salts.

    3,4-Methylenedioxymethcathinone: Another synthetic cathinone with stimulant effects.

    Mephedrone: A well-known designer drug with similar stimulant properties.

The uniqueness of 2,3-Dimethylmethcathinone (hydrochloride) lies in its specific structural modifications, which may result in distinct pharmacological and toxicological profiles compared to other cathinones .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8-6-5-7-11(9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLQHGIZPYGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C(C)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344548
Record name 2,3-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797981-99-7
Record name 2,3-Dimethylmethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797981997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYLMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N77GG658H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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